molecular formula C16H13FN2O B12050180 3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol

3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol

Cat. No.: B12050180
M. Wt: 268.28 g/mol
InChI Key: IHBGYSWYZSZKRO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of fluorine and tolyl groups in this compound enhances its chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol typically involves the reaction of 4-fluorobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to permeate biological membranes and bind to target receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-4-ol is unique due to its specific combination of fluorine and tolyl groups, which enhance its chemical stability and biological activity. Compared to similar compounds, it may exhibit different reactivity and selectivity, making it a valuable molecule for specific applications in research and industry .

Properties

Molecular Formula

C16H13FN2O

Molecular Weight

268.28 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-ol

InChI

InChI=1S/C16H13FN2O/c1-11-2-8-14(9-3-11)19-10-15(20)16(18-19)12-4-6-13(17)7-5-12/h2-10,20H,1H3

InChI Key

IHBGYSWYZSZKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)O

Origin of Product

United States

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